N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

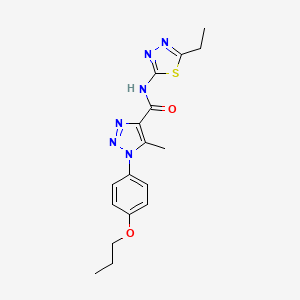

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 4-propoxyphenyl moiety at position 1. The carboxamide group at position 4 is linked to a 5-ethyl-1,3,4-thiadiazole ring. Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-4-10-25-13-8-6-12(7-9-13)23-11(3)15(20-22-23)16(24)18-17-21-19-14(5-2)26-17/h6-9H,4-5,10H2,1-3H3,(H,18,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMGBTSWMOTVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118322 | |

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950227-45-9 | |

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950227-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Structural Difference: Replaces the 4-propoxyphenyl group with a 4-methylphenyl moiety. The propoxy group’s ether linkage may enhance solubility and bioavailability due to increased polarity .

- 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide derivatives (): Structural Difference: Lacks the thiadiazole ring and features simpler N-substituents (e.g., alkyl or aryl groups). Impact: The absence of the thiadiazole moiety may reduce electronic effects critical for target binding. For example, thiadiazoles are known to enhance π-stacking interactions in enzyme active sites .

Thiadiazole vs. Thiazole-Based Analogues

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Structural Difference: Substitutes the thiadiazole ring with a thiazole and replaces the carboxamide with a carboxylic acid. The carboxylic acid group may improve solubility but limit blood-brain barrier penetration compared to the carboxamide .

Triazole Carboxamides with Varied N-Substituents

- 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (): Structural Difference: Features a quinoline substituent instead of thiadiazole and a fluorophenyl group. Impact: The quinoline moiety introduces planar aromaticity, enhancing intercalation with DNA or enzymes like topoisomerases.

Antiproliferative Activity ()

- Key Finding: Triazole-thiazole hybrids (e.g., 5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) showed 40–62% growth inhibition in lung and melanoma cell lines.

- Comparison : The target compound’s thiadiazole and propoxyphenyl groups may enhance activity by improving target engagement or pharmacokinetics, though direct assay data are unavailable .

Antimicrobial and Antiviral Potential ()

- Key Finding : Thiadiazole-triazole chalcones (e.g., compound 3 in ) exhibited antimicrobial activity and in silico TMPRSS2 inhibition, a target for COVID-19 therapy.

- Comparison : The propoxyphenyl group in the target compound may increase hydrophobicity, enhancing penetration into microbial membranes or viral protease active sites .

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.